Lipophilicity (LogP) and Solubility Profile: Differentiating 4-Ethoxy from 4-Methoxy Salicylaldehyde for Membrane Permeability and Extraction Behavior
The 4-ethoxy substituent confers a measurably higher calculated LogP (2.32) compared to the 4-methoxy analog (estimated ~1.4–1.6 based on fragment-based calculation from published 2-hydroxy-4-methoxybenzaldehyde data) [1]. This ~0.7–0.9 LogP unit increase translates to approximately a 5- to 8-fold increase in octanol-water partition coefficient under equivalent conditions, directly impacting membrane permeability in biological assays and organic-phase extraction efficiency in synthetic workup. The compound's calculated PSA (46.53 Ų) and predicted pKa (7.84±0.10) further define its ionization state and hydrogen-bonding capacity relative to comparator aldehydes . Solubility is restricted to organic solvents (ethanol, ether, chloroform) with negligible aqueous solubility, a property shared with the analog class but tuned by ethoxy chain hydrophobicity for specific partitioning applications .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.32 |
| Comparator Or Baseline | 2-Hydroxy-4-methoxybenzaldehyde: estimated LogP ~1.4–1.6 |
| Quantified Difference | ΔLogP ≈ 0.7–0.9 (5–8× partition coefficient difference) |
| Conditions | Calculated property; ChemSrc database / fragment-based estimation |
Why This Matters
Higher LogP dictates superior organic-phase partitioning and membrane permeability, making the ethoxy derivative preferable over the methoxy analog for applications requiring hydrophobic extraction or enhanced cellular uptake.
- [1] ChemSrc. 4-Ethoxy-2-hydroxybenzaldehyde. LogP: 2.32; PSA: 46.53. CAS 43057-77-8. Accessed 2026. View Source
